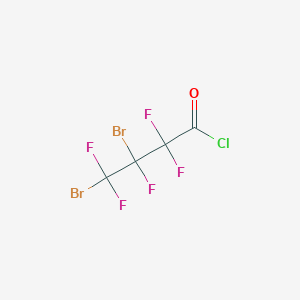
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a chemical compound with the molecular formula C16H21NO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecule contains a total of 41 atoms, including 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It has 39 bonds in total: 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
C16H21NO3 C_{16}H_{21}NO_{3} C16H21NO3
and a molecular weight of 275.34 g/mol . It’s primarily used for research purposes and has several potential applications across different fields of scientific research. Below is a comprehensive analysis of its unique applications, each detailed in its own section.Proteomics Research
In the field of proteomics , this compound is utilized for studying protein interactions and functions. Proteomics research often requires the identification and quantification of proteins in complex biological samples, and Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate can be used as a reagent or a standard in these analyses to ensure accuracy and precision .
Organic Synthesis
This compound plays a role in organic synthesis as an intermediate. It can be used to synthesize a variety of organic molecules, particularly those with cyclohexene structures, which are common in natural products and pharmaceuticals. Its reactivity and selectivity make it a valuable asset for constructing complex organic molecules .
Drug Development
In drug development , Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate may serve as a precursor or an intermediate in the synthesis of new pharmacologically active compounds. Its structure could be incorporated into new molecules that have potential therapeutic effects .
Biochemistry Applications
The compound’s role in biochemistry is significant, especially in enzyme studies and metabolic pathway analyses. It can be used to investigate enzyme-substrate interactions and to understand the biochemical mechanisms underlying various biological processes .
Analytical Chemistry
In analytical chemistry , this compound can be used as a calibration standard in chromatographic methods such as HPLC or GC-MS, helping to determine the concentration of substances within a sample accurately. Its stable structure and defined properties make it suitable for such applications .
Medicinal Chemistry
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate can be employed in medicinal chemistry for the design and synthesis of drug candidates. Its molecular framework could be modified to enhance the pharmacokinetic and pharmacodynamic properties of new medicinal compounds .
Chemical Education
This compound can also be used in chemical education as a teaching tool to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about carbamate chemistry and stereochemistry .
Material Science
Lastly, in material science , the compound could be investigated for its potential use in creating new materials with specific properties, such as polymers or coatings that require components with cyclohexene rings for structural stability or specific interactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves the protection of the hydroxyl group followed by the formation of the carbamate bond. The synthesis will be carried out in three steps.", "Starting Materials": ["Cyclohexene", "Benzyl chloride", "Sodium hydroxide", "Methanol", "Carbon dioxide", "Ammonia", "Hydrogen gas", "Palladium on carbon"], "Reaction": [ "Step 1: Protection of the hydroxyl group", "Cyclohexene is reacted with benzyl chloride in the presence of sodium hydroxide in methanol to form benzyl cyclohex-3-enylcarbamate.", "Step 2: Formation of the carbamate bond", "Benzyl cyclohex-3-enylcarbamate is reacted with carbon dioxide and ammonia in methanol to form benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate.", "Step 3: Reduction of the double bond", "Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is hydrogenated in the presence of palladium on carbon catalyst to yield Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate." ] } | |
CAS-Nummer |
124678-01-9 |
Produktname |
Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate |
Molekularformel |
C15H19NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
AOAJLOBEFOQPKW-GJZGRUSLSA-N |
Isomerische SMILES |
CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)


![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)

